N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine
Description
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine is a cyclopropanamine derivative featuring a methylsulfanyl (SCH₃) substituent on the para position of a phenyl ring, which is connected via an ethyl linker to the cyclopropanamine group. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting sulfur-interacting enzymes or receptors.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NS/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3 |
InChI Key |
RCEBSIBLVNYGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Methylsulfanyl)acetophenone and cyclopropylamine.
Formation of Intermediate: The 4-(Methylsulfanyl)acetophenone undergoes a reaction with a suitable reagent to form an intermediate compound.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using cyclopropylamine under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- Aromatic Systems : The target compound uses a phenyl ring, whereas analogs like 1g () and the naphthalene derivative () employ heteroaromatic or polycyclic systems, altering π-π stacking and solubility.
- Substituent Effects: The methylsulfanyl group in the target compound is distinct from electron-withdrawing groups (e.g., nitro in 1h ) or bulky substituents (e.g., isopropyl in ).
- Linker Groups : Ethyl linkers (target compound, ) may confer conformational flexibility compared to methyl linkers (), influencing pharmacokinetics.
Electronic and Steric Effects
- Methylsulfanyl vs.
- Cyclopropane Ring: The strained cyclopropane moiety may increase reactivity in ring-opening reactions compared to non-cyclic amines (e.g., 1f ).
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility versus free bases. The target compound’s SCH₃ group may reduce solubility compared to polar substituents (e.g., nitro in 1h ).
- Stability : Cyclopropanamine derivatives are generally sensitive to oxidation; the SCH₃ group’s electron donation might mitigate this compared to electron-withdrawing substituents.
Research Findings and Implications
Biological Activity
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H17NS
- Molecular Weight : 217.34 g/mol
- CAS Number : 1019127-95-7
The compound features a cyclopropane moiety linked to an ethyl group and a phenyl ring with a methylsulfanyl substituent, which may influence its biological interactions.
This compound has been studied for its role as a potential inhibitor of specific enzymes, particularly in the context of cancer treatment. The compound's structure suggests it may interact with various biological targets, including kinases and other proteins involved in cellular signaling pathways.
Kinase Inhibition
Research indicates that cyclopropylamines, including derivatives like this compound, can act as inhibitors of lysine-specific demethylase (LSD1), which is implicated in cancer progression. LSD1 inhibition can lead to the reactivation of tumor suppressor genes and decreased cell proliferation in cancer cells .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Pharmacokinetics :
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its selectivity and potency against specific targets. Additionally, combination therapies involving this compound are being explored to improve efficacy against resistant cancer types.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine?
The synthesis of this compound involves three key steps:
- Cyclopropane ring formation : Utilize cyclopropanation reactions, such as the Corey-Chaykovsky reaction, to generate the cyclopropanamine core. This method is widely applied for strained ring systems .
- Ethyl linker introduction : Employ alkylation or reductive amination to attach the ethyl chain to the cyclopropane ring. For example, coupling a bromoethyl intermediate with the cyclopropanamine precursor under basic conditions .
- 4-(Methylsulfanyl)phenyl group incorporation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the aromatic moiety. A thioether-functionalized aryl boronic acid can facilitate the installation of the methylsulfanyl group .
Validation : Confirm intermediate structures via H/C NMR and high-resolution mass spectrometry (HRMS) at each step .
Basic: How can the purity and structural identity of this compound be validated experimentally?
- Purity assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is typical for research-grade compounds .
- TLC : Monitor reaction progress using silica gel plates and a suitable eluent (e.g., ethyl acetate/hexane, 3:7).
- Structural confirmation :
- NMR spectroscopy : Analyze H (300 MHz) and C (75 MHz) spectra in CDCl₃ or DMSO-d₆. Key signals include cyclopropane protons (δ 0.8–1.5 ppm) and methylsulfanyl aromatic protons (δ 7.2–7.6 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the theoretical molecular weight.
Advanced: What computational strategies can elucidate the electronic effects of the methylsulfanyl substituent?
- Density Functional Theory (DFT) :
- Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate the electron-donating/-withdrawing nature of the methylsulfanyl group. Compare frontier molecular orbitals (HOMO/LUMO) with analogs lacking the substituent .
- Calculate electrostatic potential maps to visualize charge distribution around the sulfur atom.
- Spectroscopic correlation :
Advanced: How can crystallographic data enhance understanding of this compound’s molecular conformation?
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Use SHELXL for structure refinement, focusing on bond angles (e.g., cyclopropane C–C–C ∼60°) and torsional parameters .
- Validate the structure using the Cambridge Structural Database (CSD) to compare with similar cyclopropanamine derivatives .
- Visualization :
Advanced: What are the challenges in analyzing biological activity data for this compound, and how can contradictions be resolved?
- Data contradictions :
- Bioassay variability : Replicate assays (n ≥ 3) under controlled conditions (pH, temperature) to minimize noise. For example, in antimicrobial studies, use standardized MIC protocols .
- Metabolic instability : Perform stability studies in simulated biological fluids (e.g., human liver microsomes) to assess degradation pathways. LC-MS can identify metabolites .
- Mechanistic insights :
Basic: What are the recommended storage conditions to ensure compound stability?
- Storage : Keep under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent oxidation of the methylsulfanyl group .
- Stability monitoring : Periodically check via H NMR for decomposition (e.g., sulfoxide formation at δ 2.5–3.0 ppm) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Derivatization strategies :
- Synthesize analogs with varying substituents (e.g., 4-methoxy, 4-fluoro) on the phenyl ring to assess electronic effects .
- Modify the cyclopropane ring (e.g., gem-dimethyl substitution) to study steric influences .
- Data analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
